molecular formula C21H16F3NOS3 B11664683 4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11664683
M. Wt: 451.6 g/mol
InChI Key: DOVRGENUQFOVKB-UHFFFAOYSA-N
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Description

This compound belongs to the dithioloquinolinethione (DTT-DHQ) family, characterized by a tricyclic core fused with a 1,2-dithiolo-3-thione moiety. Its structure includes a 4-(trifluoromethyl)benzoyl substituent at position 5, enhancing lipophilicity and binding affinity to kinase ATP pockets. The trifluoromethyl group, a strong electron-withdrawing substituent, improves metabolic stability and target selectivity, making it a promising candidate for multitarget kinase inhibition and anticancer therapy .

DTT-DHQ derivatives act as hydrogen sulfide (H₂S) donors, modulating oxidative stress and mitochondrial protection .

Properties

Molecular Formula

C21H16F3NOS3

Molecular Weight

451.6 g/mol

IUPAC Name

[4-(trifluoromethyl)phenyl]-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C21H16F3NOS3/c1-11-4-9-15-14(10-11)16-17(28-29-19(16)27)20(2,3)25(15)18(26)12-5-7-13(8-6-12)21(22,23)24/h4-10H,1-3H3

InChI Key

DOVRGENUQFOVKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(trifluoromethyl)benzoyl chloride with a suitable dithioloquinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The dithioloquinoline core is believed to play a crucial role in binding to metal ions and other biomolecules, thereby influencing cellular processes.

Comparison with Similar Compounds

Structural Modifications and Kinase Inhibition

Key structural variations among DTT-DHQ derivatives include substituents on the quinoline ring, annelation with heterocycles, and pharmacophore integration. These modifications influence kinase selectivity and potency.

Table 1: Kinase Inhibition Profiles of Selected DTT-DHQ Derivatives
Compound Substituent/Modification Target Kinase (IC₅₀, µM) Reference
Main Compound 4-(Trifluoromethyl)benzoyl at C5 Predicted: JAK3, ALK, cRAF
8-Morpholinylcarbonothioyl Morpholine pharmacophore JAK3 (0.36), NPM1-ALK (0.54)
Phenylpiperazinylcarbothioyl Piperazine linker JAK3 (0.38), NPM1-ALK (0.25)
Compound 2q Pyrrolo[3,2,1-ij]quinoline annelation cRAF (0.78), JAK3 (0.46)
Sorafenib (Reference) - RAF (0.006), VEGFR (0.01)

Key Findings :

  • The main compound ’s trifluoromethylbenzoyl group likely enhances kinase binding compared to morpholine/piperazine-linked derivatives, though experimental IC₅₀ data are pending .
  • Compound 2q’s annelated pyrrole ring reduces cRAF inhibition (IC₅₀ = 0.78 µM) but retains JAK3 activity, highlighting the impact of heterocyclic fusion .
  • Sorafenib, a clinical kinase inhibitor, shows superior potency but lacks the multitarget scope of DTT-DHQ derivatives .

Anti-Inflammatory and Antioxidant Activity

DTT-DHQ derivatives exhibit anti-inflammatory effects via H₂S release and NF-κB pathway modulation. Hybrid molecules with NSAID-like fragments (e.g., aspirin, diclofenac) show enhanced efficacy:

Table 2: Anti-Inflammatory Activity Comparison
Compound Activity (vs. Indomethacin) H₂S Release Capacity Reference
Main Compound Predicted: Comparable High (dithiolothione core)
ADT-OH (DTT derivative) 1.5× higher Moderate
Hybrid DTT-aspirin 2× higher High

Key Insights :

  • The main compound ’s dithiolothione core ensures robust H₂S release, offering dual antioxidant and anti-inflammatory benefits .

Antimicrobial Activity

DTT-DHQ derivatives demonstrate broad-spectrum antimicrobial action. Substituents like halogenated benzoyl groups improve efficacy:

Table 3: Antimicrobial Activity of Selected Derivatives
Compound MIC (µg/mL) vs. Bacteria/Fungi Key Substituent Reference
Main Compound Predicted: <10 (Gram+) 4-(Trifluoromethyl)benzoyl
5-(4-Chlorobenzoyl) analog 2.5 (S. aureus), 5.0 (C. albicans) Chlorobenzoyl
Ampicillin (Reference) 0.5 (S. aureus) -

Notable Trends:

  • Halogenated substituents (e.g., Cl, CF₃) enhance membrane penetration and target binding. The main compound ’s CF₃ group may offer superior activity against resistant strains .

Biological Activity

The compound 4,4,8-trimethyl-5-[4-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS: 351192-65-9) is a complex organic molecule that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H16F3NOS3C_{21}H_{16}F_{3}NOS_{3}, with a molar mass of approximately 451.55 g/mol. The structure includes a quinoline core fused with a dithiolo moiety and various substituents that may enhance its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of 4-(trifluoromethyl)benzoyl have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases. In a study involving related compounds, moderate inhibition of AChE was observed with IC50 values ranging from 27.04 to 106.75 µM .

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Similar dithioloquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

The proposed mechanism of action for This compound involves interaction with cellular targets that modulate cell survival and proliferation. The trifluoromethyl and benzoyl groups may enhance lipophilicity and facilitate cellular uptake, leading to increased bioactivity.

Study 1: Inhibition of Acetylcholinesterase

In a molecular docking study assessing the binding affinity of various derivatives to AChE, it was found that certain modifications significantly improved inhibitory potency. For example, compounds with longer alkyl chains exhibited enhanced activity against AChE compared to shorter chains .

Study 2: Antimycobacterial Activity

Another study evaluated the activity of related compounds against Mycobacterium tuberculosis. The findings indicated that specific derivatives maintained low minimum inhibitory concentrations (MICs), suggesting potential as therapeutic agents against tuberculosis .

Data Table: Summary of Biological Activities

Activity IC50/Effect Notes
AChE Inhibition27.04 - 106.75 µMModerate inhibition; some derivatives more potent than rivastigmine .
BuChE Inhibition58.01 - 277.48 µMVaries by structure; optimal chain length enhances activity .
AntimycobacterialMIC ≥ 62.5 µMEffective against M. tuberculosis and other strains .
CytotoxicityInduces apoptosis in cancer cellsMechanisms involve signaling pathway modulation .

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